![molecular formula C27H33N5O5S B1139193 tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 958772-66-2](/img/structure/B1139193.png)

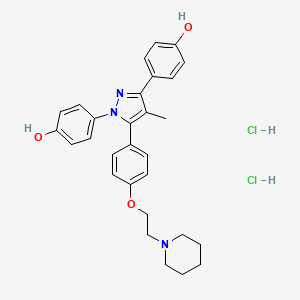

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves asymmetric routes, such as enantioselective syn- and anti-aldol reactions. These methods are used to set stereogenic centers crucial for the synthesis of such compounds. For instance, Ghosh, Cárdenas, and Brindisi (2017) describe the enantioselective synthesis of tert-butyl carbamate derivatives as building blocks for protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

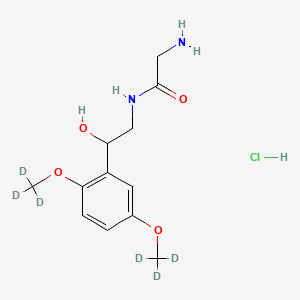

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of certain functional groups and molecular arrangements. Howie et al. (2011) studied the molecular structures of tert-butyl carbamate derivatives, highlighting the intermolecular hydrogen bonding patterns that contribute to their structural properties (Howie et al., 2011).

Chemical Reactions and Properties

Tert-butyl carbamate derivatives exhibit various chemical reactions, which are pivotal for their synthesis and applications in organic chemistry. For instance, Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives include aspects like crystallization behavior and molecular conformation. Kant, Singh, and Agarwal (2015) studied the crystallographic properties of tert-butyl carbamate derivatives, providing insights into their non-planar molecular conformations and the interactions that stabilize their crystal packing (Kant, Singh, & Agarwal, 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl carbamate derivatives are influenced by the presence of various functional groups and their reactivity. Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-butanesulfinyl imines, a related class of compounds, for the asymmetric synthesis of amines, highlighting the influence of the tert-butyl group on chemical reactivity and selectivity (Ellman, Owens, & Tang, 2002).

Applications De Recherche Scientifique

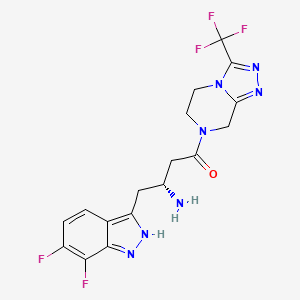

Antihypertensive and Vasodilating Activity : A study reports compounds containing the 3-indolyl-tert-butyl moiety, which show antihypertensive activity combined with beta adrenergic receptor antagonist and vasodilating action (Kreighbaum et al., 1980).

Synthesis of Protease Inhibitors : Research into enantioselective syntheses of certain tert-butyl carbamates, which are crucial for developing potent β-secretase inhibitors, highlights the compound's application in synthesizing novel protease inhibitors (Ghosh et al., 2017).

Glucocorticoid Receptor Modulators : A study describes the synthesis of enantiomerically pure intermediates of non-steroidal glucocorticoid receptor modulators, including the tert-butyl 6-cyano-3-[3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl]-1H-indole-1-carboxylate, demonstrating applications in modulating glucocorticoid receptors (Sumiyoshi et al., 2011).

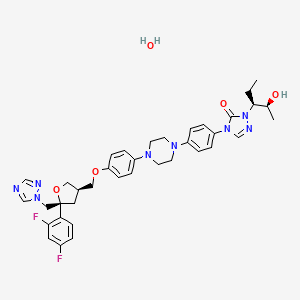

Antibacterial and Antifungal Activities : Research on tert-butyl piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, shows applications in antibacterial and antifungal activities (Kulkarni et al., 2016).

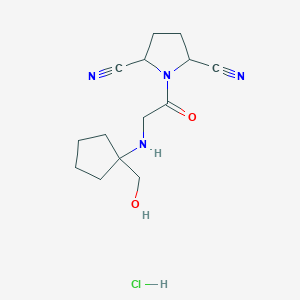

Inhibition of Efflux Pumps in Antibacterial Research : A study synthesizes tert-butyl (2-(3-hydroxyureido)-2-(1H-indol-3-yl)ethyl)carbamate, a compound that demonstrates potent inhibitory activity against the Staphylococcus aureus NorA efflux pump, indicating its potential in antibacterial research (Héquet et al., 2014).

Synthesis of Antitubercular Agents : Research involving N-[1-hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide and its potential as an antitubercular agent showcases the compound's application in the field of tuberculosis treatment (Purushotham & Poojary, 2018).

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIWAYTTYNFEKL-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)